molecular formula C8H11ClN4 B3434475 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine CAS No. 945895-41-0

1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine

Cat. No.: B3434475
CAS No.: 945895-41-0
M. Wt: 198.65 g/mol
InChI Key: HOMJACHULQDJAF-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine is a chemical compound of significant interest in pharmaceutical research and development. It features a pyrrolidine ring linked to a 2-chloropyrimidine group, a versatile scaffold commonly found in compounds designed to modulate various biological targets . The 2-chloro group on the pyrimidine ring is a reactive handle that allows for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, making this amine a valuable synthetic intermediate . Researchers can utilize this compound to construct more complex molecules for screening and evaluation. This specific pyrrolidine-pyrimidine structure is related to a class of compounds investigated for their potential biological activity. Pyrimidine-substituted pyrrolidine derivatives have been explored as core structures in the design of therapeutic agents, highlighting the research value of this chemical scaffold . The chloropyrimidine moiety is a privileged structure in medicinal chemistry, often serving as a key fragment in the synthesis of molecules that interact with enzyme active sites. While the specific mechanism of action for this base compound is not defined, its utility lies in its role as a building block. Scientists can leverage the reactive chlorine and the primary amine on the pyrrolidine ring to create targeted libraries for drug discovery programs, particularly those focused on inflammation or kinase inhibition. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-8-11-3-1-7(12-8)13-4-2-6(10)5-13/h1,3,6H,2,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMJACHULQDJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257349
Record name 1-(2-Chloro-4-pyrimidinyl)-3-pyrrolidinamine
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Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945895-41-0
Record name 1-(2-Chloro-4-pyrimidinyl)-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945895-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-pyrimidinyl)-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 2 Chloropyrimidin 4 Yl Pyrrolidin 3 Amine

Retrosynthetic Analysis and Selection of Key Precursors

A retrosynthetic analysis of the target molecule, 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-amine, identifies the carbon-nitrogen bond between the pyrimidine (B1678525) C4 position and the pyrrolidine (B122466) nitrogen as the most logical disconnection. This bond is readily formed through a nucleophilic aromatic substitution (SNAr) reaction. This strategy simplifies the synthesis into two key building blocks: an electrophilic pyrimidine component and a nucleophilic pyrrolidine component.

Key Precursors:

Electrophile: 2,4-Dichloropyrimidine (B19661) is the most common and commercially available precursor. The two chlorine atoms serve as leaving groups, but their reactivity is differentiated by the electronic influence of the ring nitrogen atoms.

Nucleophile: 3-Aminopyrrolidine (B1265635) or a protected version thereof. Since the target molecule is often desired as a single enantiomer for pharmacological applications, an enantiomerically pure form of 3-aminopyrrolidine, such as (S)-(+)-3-aminopyrrolidine or (R)-(-)-3-aminopyrrolidine, is typically employed. Protecting groups, like the tert-butoxycarbonyl (Boc) group on either the primary amine or the ring nitrogen, are frequently used to control reactivity and prevent side reactions.

This convergent approach, where the two key fragments are synthesized separately and then coupled, is highly efficient for generating the desired product and its analogues.

Optimized Synthetic Routes for this compound

The most optimized and widely adopted synthetic route involves the direct reaction of 2,4-dichloropyrimidine with a 3-aminopyrrolidine derivative. The key to this synthesis is the regioselective displacement of the chlorine atom at the C4 position. The C4 position of 2,4-dichloropyrimidine is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This selectivity is due to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. wuxiapptec.comacs.org

The reaction is typically carried out under the following conditions:

Nucleophile: A protected or unprotected form of chiral 3-aminopyrrolidine. If a protected form like tert-butyl pyrrolidin-3-ylcarbamate is used, a subsequent deprotection step is required.

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a polar protic solvent like ethanol (B145695) or isopropanol (B130326) is commonly used.

Base: A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid generated during the reaction.

Temperature: The reaction is often performed at temperatures ranging from room temperature to elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. nih.gov

The following table summarizes typical conditions for this key transformation.

Reactant 1Reactant 2BaseSolventTemperature (°C)Typical Yield (%)
2,4-Dichloropyrimidine(S)-3-AminopyrrolidineTriethylamine (TEA)Ethanol80>90%
2,4-Dichloropyrimidine(R)-tert-butyl pyrrolidin-3-ylcarbamateDIPEADMF25-5085-95%
2,4-Dichloropyrimidine(S)-3-Aminopyrrolidine DihydrochloridePotassium CarbonateAcetonitrile (B52724)/Water100~80%

Exploration of Alternative and Convergent Synthetic Pathways

Another convergent strategy could involve a palladium-catalyzed cross-coupling reaction. For example, a 4-borylated-2-chloropyrimidine could be coupled with a 3-amino-1-halopyrrolidine. However, the SNAr approach is generally preferred due to its operational simplicity, high yields, and avoidance of expensive metal catalysts for the primary bond-forming step. organic-chemistry.org

Detailed Investigation of Reaction Mechanisms for Critical Steps

The cornerstone of the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds in two main steps:

Nucleophilic Attack: The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electron-deficient C4 carbon of the 2,4-dichloropyrimidine. This attack is favored at C4 over C2 because the adjacent and para nitrogen atoms of the pyrimidine ring provide superior stabilization of the resulting anionic intermediate. wuxiapptec.com This leads to the formation of a resonance-stabilized, high-energy intermediate known as a Meisenheimer complex. nih.gov

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion from the C4 position. This step is typically fast and irreversible.

The regioselectivity of this reaction is a critical aspect. The LUMO (Lowest Unoccupied Molecular Orbital) of 2,4-dichloropyrimidine is primarily distributed at the C4 and C6 positions, making C4 the kinetically favored site for nucleophilic attack. wuxiapptec.com While reactions at C2 are possible, they are generally much slower and only occur under specific conditions or with certain substituted pyrimidines. acs.orgnih.gov

Stereoselective Synthesis Approaches towards Chiral Analogues of this compound

The biological activity of molecules containing stereocenters is often dependent on their absolute configuration. Therefore, controlling the stereochemistry of the C3 position of the pyrrolidine ring is crucial. The most effective strategy for achieving this is a chiral pool synthesis, which utilizes readily available, enantiomerically pure starting materials. mdpi.com

The synthesis of chiral (S)- or (R)-3-aminopyrrolidine precursors is well-established. Common approaches include:

From L- or D-Aspartic Acid: A multi-step synthesis starting from the naturally occurring amino acid L-aspartic acid can yield (S)-3-aminopyrrolidine derivatives. researchgate.net

From trans-4-Hydroxy-L-proline: This chiral starting material can be converted to (S)-3-aminopyrrolidine through a sequence involving hydroxyl activation (e.g., mesylation or tosylation), displacement with an azide (B81097) nucleophile (an SN2 reaction that inverts the stereocenter), and subsequent reduction of the azide. google.com

Once the enantiopure 3-aminopyrrolidine is obtained, its reaction with 2,4-dichloropyrimidine proceeds without affecting the stereocenter on the pyrrolidine ring, thus transferring the chirality to the final product. Other methods, such as asymmetric cycloaddition reactions, can also be used to construct the chiral pyrrolidine ring. acs.org

Scalability and Process Development Considerations for Efficient Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. bohrium.comnih.gov

Starting Material Cost and Availability: 2,4-Dichloropyrimidine is a readily available and relatively inexpensive commodity chemical. The cost and availability of the enantiopure 3-aminopyrrolidine precursor is a more significant cost driver.

Reaction Conditions: The SNAr reaction is generally robust. However, for large-scale production, conditions are optimized to minimize reaction times and energy consumption. Use of microwave irradiation has been shown to accelerate similar SNAr reactions. nih.gov Solvents are chosen based on safety, environmental impact ("green" chemistry principles), and ease of removal. nih.gov

Workup and Purification: On a large scale, chromatographic purification is undesirable. The process is designed to allow for purification by extraction and crystallization. Precipitating the product from the reaction mixture by adding an anti-solvent is a common strategy.

Safety: The generation of HCl as a byproduct requires the use of a base. On a large scale, an inexpensive inorganic base like potassium carbonate may be preferred over organic amines if compatible with the substrate. Potential exotherms during the reaction must be carefully controlled. researchgate.net

Derivatization Strategies for the this compound Core Structure

The this compound scaffold possesses two primary handles for further chemical modification, making it a versatile intermediate for building libraries of related compounds.

Modification at the C2-Position (Pyrimidine Ring): The remaining chlorine atom at the C2 position is less reactive than the C4 chlorine but can be displaced under more forcing SNAr conditions or, more commonly, via palladium-catalyzed cross-coupling reactions. acs.org

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base can introduce diverse aromatic substituents. semanticscholar.orgacs.orgnih.gov

Buchwald-Hartwig Amination: This powerful reaction allows for the coupling of a wide range of primary and secondary amines to the C2 position, using a palladium catalyst and specialized phosphine (B1218219) ligands. researchgate.netwikipedia.org

Other Couplings: Sonogashira (with terminal alkynes), Stille (with organostannanes), and Negishi (with organozinc reagents) couplings are also applicable.

Modification at the C3-Amine (Pyrrolidine Ring): The primary amine on the pyrrolidine ring is a versatile nucleophile and can undergo a variety of standard transformations.

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

Alkylation/Reductive Amination: Reaction with alkyl halides or with aldehydes/ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

The following table provides examples of derivatization reactions.

Reaction SiteReaction TypeReagentsProduct Type
C2-Cl of PyrimidineSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Phenyl substituted pyrimidine
C2-Cl of PyrimidineBuchwald-Hartwig AminationMorpholine, Pd₂(dba)₃, XPhos, NaOtBu2-Morpholinyl substituted pyrimidine
C2-Cl of PyrimidineSNArSodium methoxide, heat2-Methoxy substituted pyrimidine
C3-NH₂ of PyrrolidineAcylationAcetyl chloride, TEAN-acetyl derivative (amide)
C3-NH₂ of PyrrolidineReductive AminationAcetone, NaBH(OAc)₃N-isopropyl derivative

Systematic Modifications of the Pyrrolidine Ring

The synthesis of the core structure, this compound, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dichloropyrimidine with a suitable 3-aminopyrrolidine derivative. The regioselectivity of this reaction is crucial, with the more reactive C4 position of the 2,4-dichloropyrimidine undergoing substitution by the secondary amine of the pyrrolidine ring.

Once the core scaffold is obtained, modifications to the pyrrolidine ring can be explored to introduce steric bulk, alter polarity, or install additional functional groups. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Examples of Pyrrolidine Ring Modifications

Starting MaterialReagent/Reaction ConditionModified ProductPurpose of Modification
This compoundAlkyl halide, BaseN-Alkyl-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-amineIntroduce steric bulk, modulate basicity
Boc-protected 3-hydroxypyrrolidineDess-Martin periodinane, then reductive amination1-(2-Chloropyrimidin-4-yl)-N-substituted-pyrrolidin-3-amineIntroduce diverse substituents at the 3-position
1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-oneGrignard reagent, then oxidation/reduction1-(2-Chloropyrimidin-4-yl)-3-alkyl-pyrrolidin-3-ol/amineIntroduce alkyl groups and control stereochemistry

This table is illustrative and based on general synthetic strategies for pyrrolidine modification.

Functionalization Approaches for the Pyrimidine Nucleus

The pyrimidine nucleus of this compound possesses a reactive chlorine atom at the C2 position, which serves as a handle for further functionalization. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space around the core structure.

The primary method for functionalizing the C2 position is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, employing boronic acids or esters, is a versatile method for introducing aryl, heteroaryl, or vinyl groups. mdpi.comnih.gov The Buchwald-Hartwig amination allows for the installation of various primary and secondary amines, amides, or carbamates. wikipedia.orglibretexts.orgorganic-chemistry.org These reactions are typically carried out in the presence of a palladium catalyst and a suitable ligand and base. acsgcipr.orgnih.gov

Table 2: Functionalization of the Pyrimidine C2-Position

Reaction TypeCoupling PartnerCatalyst/LigandProduct Class
Suzuki-Miyaura CouplingArylboronic acidPd(PPh3)4 / SPhos2-Aryl-4-(pyrrolidin-3-ylamino)pyrimidines
Buchwald-Hartwig AminationPrimary/Secondary AminePd2(dba)3 / XantphosN2-Substituted-4-(pyrrolidin-3-ylamino)pyrimidines
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2 / CuI2-Alkynyl-4-(pyrrolidin-3-ylamino)pyrimidines
Stille CouplingOrganostannanePd(PPh3)42-Alkyl/Aryl-4-(pyrrolidin-3-ylamino)pyrimidines

This table presents common cross-coupling reactions applicable to the functionalization of the 2-chloropyrimidine (B141910) core.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Microwave-assisted heating can often accelerate these transformations. mdpi.com

Exploration of Substituent Effects at the Amine Moiety

Common transformations of the primary amine include acylation, sulfonylation, alkylation, and reductive amination. Acylation with various acid chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. Alkylation, which can be achieved using alkyl halides, can introduce one or two substituents on the nitrogen atom.

Reductive amination is a particularly powerful method for introducing a wide range of substituents. wikipedia.orgnih.govjocpr.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.comorganic-chemistry.org This methodology allows for the facile synthesis of a diverse library of secondary amines.

Table 3: Derivatization of the Pyrrolidin-3-amine Moiety

Reaction TypeReagentProduct Class
AcylationAcid chloride/Anhydride, BaseN-(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)amides
SulfonylationSulfonyl chloride, BaseN-(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)sulfonamides
AlkylationAlkyl halide, BaseN-Alkyl-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-amines
Reductive AminationAldehyde/Ketone, Reducing agentN-Substituted-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-amines

This table outlines common methods for modifying the primary amine of the title compound.

The electronic and steric properties of the substituents introduced at the amine moiety can have a profound effect on the molecule's interaction with biological targets. Careful selection of these substituents is therefore a key aspect of the drug discovery process.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1 2 Chloropyrimidin 4 Yl Pyrrolidin 3 Amine and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For the target molecule, distinct signals are expected for the pyrimidine (B1678525) and pyrrolidine (B122466) ring protons. The pyrimidine ring protons are anticipated to appear as two doublets in the aromatic region (typically δ 6.5-8.5 ppm). The pyrrolidine ring protons will resonate in the aliphatic region (typically δ 1.5-4.0 ppm), with complex splitting patterns due to diastereotopicity and spin-spin coupling. The methine proton (CH-N) adjacent to the amine group and the various methylene (B1212753) (CH₂) protons will exhibit distinct chemical shifts influenced by their proximity to the nitrogen atoms and the pyrimidine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The pyrimidine ring carbons will appear in the downfield region (δ >150 ppm for carbons bonded to nitrogen or chlorine, and δ ~100-120 ppm for the C-5 carbon). The saturated carbons of the pyrrolidine ring will resonate in the upfield region (typically δ 25-65 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar pyrimidine and pyrrolidine derivatives. researchgate.netnih.govmdpi.commdpi.com

¹H NMR (in CDCl₃)¹³C NMR (in CDCl₃)
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
H-5 (pyrimidine)~6.6dC-2 (pyrimidine)~161
H-6 (pyrimidine)~8.1dC-4 (pyrimidine)~163
CH (pyrrolidine, C3)~3.7mC-6 (pyrimidine)~158
CH₂ (pyrrolidine, C2/C5)~3.5-3.9mC-5 (pyrimidine)~108
CH₂ (pyrrolidine, C4)~2.0-2.3mCH (pyrrolidine, C3)~50
NH₂~1.6br sCH₂ (pyrrolidine, C2/C5)~46-55
CH₂ (pyrrolidine, C4)~35

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀ClN₄), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a characteristic molecular ion peak cluster. Due to the presence of a chlorine atom, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis provides structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the pyrrolidine ring, loss of the entire pyrrolidine moiety, or fragmentation of the pyrimidine ring. sapub.orgnih.govnih.gov This fragmentation pattern serves as a fingerprint for the compound's identification.

Table 2: Predicted Mass Spectrometry Data for this compound Predicted values are based on the molecular formula and common fragmentation patterns of related heterocyclic compounds. sapub.orguni.lu

IonFormulaPredicted m/z (for ³⁵Cl)Description
[M]⁺C₈H₁₀ClN₄197.06Molecular Ion
[M+2]⁺C₈H₁₀³⁷ClN₄199.06Isotope Peak
[M-C₄H₇N]⁺C₄H₃ClN₃128.00Loss of neutral aminopyrrolidine fragment
[M-C₄H₈N₂]⁺C₄H₂ClN₂112.99Loss of aminopyrrolidine ring
[C₄H₉N₂]⁺C₄H₉N₂85.08Aminopyrrolidine cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands. The N-H stretching of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrimidine ring would appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. A C-Cl stretch would likely be found in the fingerprint region, typically between 600-800 cm⁻¹. mdpi.comresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The 2-chloropyrimidine (B141910) moiety acts as the principal chromophore in the molecule. It is expected to exhibit strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π→π* electronic transitions within the aromatic ring. mdpi.com

Table 3: Key Expected IR and UV-Vis Spectroscopic Features

SpectroscopyFeatureExpected Range
IRN-H Stretch (Amine)3300-3500 cm⁻¹
Aromatic C-H Stretch3000-3100 cm⁻¹
Aliphatic C-H Stretch2850-2960 cm⁻¹
C=N / C=C Stretch (Ring)1500-1650 cm⁻¹
C-Cl Stretch600-800 cm⁻¹
UV-Visπ→π* Transition~210-230 nm
π→π* Transition~260-280 nm

Chromatographic Separation Techniques (HPLC, GC, TLC) for Purification and Analytical Purity Determination

Chromatographic methods are essential for both the purification of this compound from reaction mixtures and the determination of its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase method, using a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure sharp, symmetrical peaks for the basic amine compound. A UV detector set to a wavelength of maximum absorbance (e.g., ~260 nm) would be used for detection. researchgate.net

Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring the progress of a chemical reaction. A silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing, would be effective. Visualization can be achieved under UV light (254 nm) and by staining with a reagent that reacts with amines, such as ninhydrin.

Table 4: Typical Chromatographic Conditions

TechniqueStationary PhaseTypical Mobile PhaseDetection/Visualization
HPLCReversed-Phase (C18)Acetonitrile/Water + 0.1% Formic AcidUV Detector (e.g., 260 nm)
GC (for intermediates)Capillary (e.g., DB-5)Helium (carrier gas)Flame Ionization (FID) or Mass Spec (MS)
TLCSilica Gel 60 F₂₅₄Dichloromethane/Methanol (e.g., 9:1) + 0.5% TriethylamineUV light (254 nm), Ninhydrin stain

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry (if applicable)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide unambiguous proof of its structure. researchgate.netnih.gov It yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.

Furthermore, the technique reveals intermolecular interactions, such as hydrogen bonding, and the crystal packing arrangement. mdpi.com If a chiral, enantiopure version of 3-aminopyrrolidine (B1265635) is used in the synthesis, the resulting product will be chiral. In this case, X-ray crystallography of the final compound or a derivative formed with a chiral acid can be used to determine the absolute stereochemistry of the chiral center at the C3 position of the pyrrolidine ring. nih.gov While no crystal structure for the title compound is publicly available, analysis of related pyrrolo-pyrimidine structures demonstrates the power of this technique in guiding molecular design and confirming stereochemical outcomes. nih.govresearchgate.net

Computational Chemistry and in Silico Analysis of 1 2 Chloropyrimidin 4 Yl Pyrrolidin 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interaction capabilities. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-amine. nih.gov

Key analyses in this domain include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chloropyrimidine ring and the electron-donating potential of the amino group on the pyrrolidine (B122466) ring create a distinct electronic landscape.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight regions of negative potential (red/yellow), which are susceptible to electrophilic attack and are often involved in hydrogen bond acceptance, and regions of positive potential (blue), which are prone to nucleophilic attack. In this molecule, the nitrogen atoms of the pyrimidine (B1678525) ring and the chlorine atom are expected to be regions of negative potential, while the amine hydrogen atoms represent areas of positive potential.

Table 1: Hypothetical Quantum Chemical Properties (Calculated using DFT/B3LYP/6-31G*)
ParameterCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capability, likely localized on the aminopyrrolidine moiety.
LUMO Energy-1.2 eVIndicates electron-accepting capability, likely localized on the chloropyrimidine ring.
HOMO-LUMO Gap (ΔE)5.3 eVSuggests moderate kinetic stability and reactivity.
Dipole Moment3.8 DIndicates a polar molecule, which influences its solubility and binding interactions.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a landscape of possible conformations. Conformational analysis aims to identify the low-energy, stable conformers that are most likely to exist under physiological conditions.

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of the molecule over time in a simulated physiological environment (e.g., in a water box). mdpi.com An MD simulation tracks the movements of every atom in the system, providing insights into the molecule's flexibility, conformational stability, and interactions with solvent molecules. nih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. For this compound, the pyrrolidine ring may exhibit puckering, and the linkage to the pyrimidine ring will have specific rotational preferences, all of which can be explored through MD simulations. mdpi.com

Table 2: Hypothetical Stable Conformers and Relative Energies
ConformerDihedral Angle (C4-N-Cα-Cβ)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)175°0.0065.1
2-65°1.2520.3
370°1.8014.6

Molecular Docking Studies with Hypothesized Biological Targets

The aminopyrimidine scaffold is a well-known "hinge-binder" for many protein kinases, making kinases a primary class of hypothesized biological targets. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score. mdpi.com

For this compound, potential targets could include Cyclin-Dependent Kinases (CDKs) or Polo-Like Kinase 4 (PLK4), which are often implicated in cancer. nih.govnih.gov A typical docking study would involve placing the molecule into the ATP-binding site of the kinase. It is hypothesized that the pyrimidine nitrogen atoms would form crucial hydrogen bonds with the "hinge" region of the kinase, while the aminopyrrolidine moiety would extend into the solvent-exposed region or a deeper pocket, where it can form additional interactions. The chlorine atom can participate in halogen bonding or hydrophobic interactions.

Table 3: Predicted Interactions from Molecular Docking with a Hypothesized Kinase Target (e.g., PLK4)
Molecular MoietyInteracting ResidueInteraction TypeDistance (Å)
Pyrimidine N1Cys100 (Backbone NH)Hydrogen Bond2.9
Pyrimidine N3Glu98 (Backbone NH)Hydrogen Bond3.1
Pyrrolidine AmineAsp165 (Side Chain)Salt Bridge / H-Bond2.8
Chlorine AtomLeu25 (Side Chain)Hydrophobic3.9
Pyrrolidine RingVal75 (Side Chain)van der Waals4.2

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known target structure, ligand-based methods are invaluable. nih.gov Pharmacophore modeling involves identifying the essential steric and electronic features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model is typically composed of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

By analyzing a set of active analogues of this compound, a common feature pharmacophore could be generated. This model would likely include an HBA from the pyrimidine nitrogens, an HBD from the pyrrolidine amine, and a hydrophobic/aromatic feature from the pyrimidine ring. Such a model serves as a 3D query to screen large compound libraries for novel molecules with the potential for similar biological activity. researchgate.net

Table 4: Hypothetical Pharmacophore Model Features
FeatureLocation on ScaffoldVector/RadiusImportance
Hydrogen Bond Acceptor (HBA)Pyrimidine N1/N3Vector pointing outwardsCrucial for hinge binding
Hydrogen Bond Donor (HBD)Pyrrolidine -NH2Vector pointing outwardsInteraction with acidic residues
Hydrophobic (HY)Chlorine atomRadius of 1.5 ÅOccupies hydrophobic pocket
Aromatic Ring (AR)Pyrimidine RingNormal vectorPotential for π-π stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical model correlating the chemical structures of a series of compounds with their biological activities. nih.gov For a series of analogues of this compound, a 3D-QSAR model could be developed. nih.gov

This process involves aligning the molecules and calculating various molecular descriptors (e.g., electronic, steric, hydrophobic). A mathematical equation is then derived to predict the activity (e.g., pIC50) based on these descriptors. The resulting model can predict the activity of unsynthesized analogues and provide visual feedback, often as contour maps, indicating which regions of the molecule should be modified (e.g., adding bulky groups, electron-withdrawing groups) to enhance activity. researchgate.net

Table 5: Example 3D-QSAR Model Statistics and Key Descriptors
ParameterValueDescription
Cross-validated R² (q²)0.68Indicates good predictive power of the model.
Non-cross-validated R²0.92Indicates a good fit for the training set data.
Key Steric DescriptorCoMFA S_124Suggests that bulky substituents are favored at the pyrrolidine ring.
Key Electrostatic DescriptorCoMFA E_58Suggests that electronegative groups are disfavored near the C5 position of the pyrimidine.

Prediction of Molecular Interactions and Binding Affinities

While docking provides a rapid assessment of binding, more rigorous methods are needed for accurate prediction of binding affinity. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are post-processing methods applied to snapshots from MD simulations of the ligand-protein complex. mdpi.com

These methods calculate the binding free energy by summing up contributions from various energy terms, including van der Waals interactions, electrostatic interactions, and solvation energies. This analysis provides a more quantitative estimate of binding affinity and can help elucidate the key energetic drivers of the interaction between this compound and its target.

Table 6: Hypothetical Binding Free Energy Decomposition (MM/GBSA)
Energy ComponentValue (kcal/mol)Contribution to Binding
ΔE_van_der_Waals-45.5Favorable
ΔE_electrostatic-28.2Favorable
ΔG_polar_solvation+40.8Unfavorable (desolvation penalty)
ΔG_nonpolar_solvation-4.1Favorable
ΔG_binding (Total) -37.0 Strongly Favorable

Chemogenomics and Network Pharmacology Approaches

Chemogenomics aims to systematically study the interactions of a large number of small molecules with a wide array of protein targets. By screening this compound against a panel of kinases or other target families, a broader picture of its selectivity and potential polypharmacology (activity against multiple targets) can be established. This approach can help identify both desired on-target activities and potential off-target liabilities.

Pre Clinical Biological Activity and Mechanistic Studies of 1 2 Chloropyrimidin 4 Yl Pyrrolidin 3 Amine and Its Analogues

Identification and Validation of Molecular Targets and Associated Signaling Pathways

The initial stages of pre-clinical investigation for novel chemical entities such as 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine focus on pinpointing their molecular targets and understanding their impact on cellular signaling. This involves a multi-pronged approach encompassing enzyme profiling, receptor interaction assays, and detailed studies of protein-ligand binding.

Enzyme Inhibition/Activation Profiling

Derivatives of the pyrimidine (B1678525) scaffold are well-documented as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. While specific enzymatic inhibition data for this compound is not extensively available in publicly accessible literature, studies on analogous structures provide valuable insights. For instance, various aminopyrimidine derivatives have been identified as potent inhibitors of kinases such as Polo-like kinase 4 (PLK4), which plays a critical role in centriole duplication and is a target in cancer therapy.

In a study focused on novel pyrimidin-2-amine derivatives, researchers identified compounds with significant PLK4 inhibitory activity. Although not the exact compound , these analogues share the core aminopyrimidine motif, suggesting that this compound might also exhibit activity against members of the kinome. The general mechanism for such inhibition often involves the pyrimidine core forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.

Furthermore, research on other related structures, such as 4-aminopyrazolo[3,4-d]pyrimidine derivatives, has demonstrated inhibitory activity against kinases like Tropomyosin receptor kinase (Trk) kinases, which are involved in neuronal function and are also implicated in some cancers. This underscores the potential of the broader chemical class to which this compound belongs to function as kinase inhibitors.

Interactive Data Table: Kinase Inhibition Profile of Structurally Related Pyrimidine Analogues

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrimidin-2-amine derivativePLK46.7 acs.org
4-Aminopyrazolo[3,4-d]pyrimidineTrkA/B<10 (AZ-23) nih.gov
PyrrolopyrimidineAkt/PKB1-100 (various) nih.gov

Receptor Binding and Functional Assays

While kinase inhibition is a primary area of investigation for pyrimidine derivatives, their interaction with other classes of receptors is also a subject of pre-clinical studies. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been explored as ligands for the sigma-1 receptor (σ1R), which is implicated in pain and neurological disorders. A study on this class of compounds revealed that specific substitutions on the pyrimidine core and its appendages are crucial for binding affinity to σ1R.

Protein-Ligand Interaction Studies

Computational modeling and structural biology techniques are instrumental in understanding how compounds like this compound interact with their protein targets at a molecular level. Molecular docking studies performed on related 2-amino-4-chloro-pyrimidine derivatives have provided insights into their binding modes with therapeutic targets. For instance, in a study investigating potential inhibitors of the main protease (3CLpro) of SARS-CoV-2, a derivative of 2-amino-4-chloro-pyrimidine was shown to form hydrogen bonds with key amino acid residues such as Phe140 and Asn142 within the active site.

In Vitro Cellular Assays for Biological Efficacy and Selectivity

Following the identification of potential molecular targets, the next step in pre-clinical evaluation is to assess the biological effects of the compound in cellular models. These assays provide crucial information on the compound's ability to modulate cellular processes such as proliferation, survival, and death.

Cell Viability and Proliferation Studies

The antiproliferative activity of pyrimidine and pyrrolidine (B122466) derivatives has been extensively evaluated against various cancer cell lines. Studies on structurally similar compounds provide a strong rationale for investigating the effects of this compound on cancer cell viability. For instance, a series of novel pyrimidin-2-amine derivatives demonstrated potent antiproliferative activity against breast cancer cell lines, including MCF-7, MDA-MB-231, and BT474.

The cytotoxic effects of these compounds are typically measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Interactive Data Table: Antiproliferative Activity of Structurally Related Pyrimidine Analogues

Compound AnalogueCell LineIC50 (µM)Reference
Pyrimidin-2-amine derivative (8h)MCF-70.023 acs.org
Pyrimidin-2-amine derivative (8h)MDA-MB-2310.041 acs.org
N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivativeMV4-11 (AML)Potent activity reported nih.gov
Pyrrolopyrimidine derivative (6b)A549 (Lung)0.35 nih.gov

Cell Cycle Modulation and Apoptosis Induction Analysis

A key mechanism by which many anticancer agents exert their effects is by inducing programmed cell death, or apoptosis. The pyrrolidine scaffold is present in numerous compounds that have been shown to induce apoptosis. For example, certain spirooxindole-pyrrolidine hybrids have been found to trigger apoptosis through the activation of caspase-3, a key executioner caspase.

Furthermore, studies on novel pyrrolopyrimidine derivatives have demonstrated their ability to induce apoptosis in non-small cell lung cancer cells (A549) through the intrinsic pathway. This was evidenced by the activation of pro-apoptotic proteins like Bim, Bax, and Bak, and the deactivation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to the activation of caspases-9 and -3, and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov

Given these findings, it is plausible that this compound and its analogues could also modulate cell cycle progression and induce apoptosis in cancer cells. Further investigation using techniques such as flow cytometry to analyze cell cycle distribution and Annexin V/propidium iodide staining to detect apoptotic cells would be necessary to confirm this hypothesis.

Investigation of Specific Cellular Pathways and Biomarkers

Without experimental data on this compound, any discussion of its impact on cellular pathways and biomarkers is speculative. However, based on the activities of structurally related pyrimidine and pyrrolidine-containing molecules, it could be hypothesized to interact with signaling pathways commonly implicated in cell proliferation and survival.

Many pyrimidine derivatives are designed as kinase inhibitors. nih.govnih.gov Kinases are key regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. If this compound were to act as a kinase inhibitor, its effects would likely be investigated in pathways such as:

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival. nih.gov

Biomarkers that would be relevant to assess the activity of such a compound would include the phosphorylation status of key proteins within these pathways, such as phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT). A decrease in the levels of these phosphorylated proteins following treatment with the compound would suggest pathway inhibition.

Functional Assays in Relevant Cell Line Models

To evaluate the functional effects of this compound, a variety of in vitro assays using relevant human cancer cell lines would be necessary. The choice of cell lines would depend on the hypothesized target of the compound. For instance, if the compound were designed to target a kinase known to be mutated or overexpressed in a particular cancer type, cell lines harboring that specific genetic alteration would be prioritized.

Commonly employed functional assays include:

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the number of viable cells in a culture after treatment with the compound, providing an indication of its cytotoxic or cytostatic effects.

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays determine whether the compound induces programmed cell death.

Cell Cycle Analysis (e.g., by flow cytometry): This analysis reveals if the compound causes cells to arrest at a particular phase of the cell cycle.

Colony Formation Assays: This long-term assay assesses the ability of single cells to grow into colonies, providing insight into the compound's ability to inhibit clonogenic survival.

Without experimental results, no data tables for these functional assays can be generated for this compound.

In Vivo Pre-clinical Models and Efficacy Evaluation (excluding human clinicals)

Following in vitro characterization, promising compounds are typically advanced to in vivo studies using animal models to assess their efficacy and drug-like properties.

Evaluation in Established Animal Models of Disease

The choice of animal model would be dictated by the intended therapeutic application. For oncology, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice. The tumor growth inhibitory effects of the compound would be evaluated by measuring tumor volume over time. Other animal models could be relevant for inflammatory diseases or other conditions, depending on the compound's biological target. mdpi.com

Pharmacodynamic Biomarker Analysis in Pre-clinical Studies

Pharmacodynamic (PD) studies are crucial to demonstrate that the compound is modulating its intended target in the in vivo setting. This involves collecting tumor or surrogate tissue samples from treated animals and analyzing them for the same biomarkers assessed in vitro, such as the phosphorylation status of target kinases or downstream signaling proteins. A dose-dependent reduction in the biomarker would provide evidence of target engagement and biological activity.

Target Engagement Studies in Animal Models

Target engagement studies aim to confirm that the drug physically interacts with its intended target protein in living animals. Techniques such as the cellular thermal shift assay (CETSA) can be employed to measure the stabilization of the target protein upon drug binding in tissues from treated animals.

Structure-Activity Relationship (SAR) Elucidation for Pre-clinical Biological Activity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For a molecule like this compound, SAR exploration would involve systematically modifying different parts of the molecule.

Key areas for modification would likely include:

The Pyrrolidine Ring: The amine group on the pyrrolidine ring is a likely point for modification to explore interactions with the target protein. The stereochemistry of this substituent could also be critical for activity. researchgate.net

The Pyrimidine Core: The 2-chloro substituent on the pyrimidine ring is a reactive handle that can be replaced with various other groups to modulate potency and selectivity. Modifications at other positions of the pyrimidine ring could also be explored.

Linker Modifications: While this molecule has a direct linkage, analogues could be synthesized with linkers between the pyrimidine and pyrrolidine rings to optimize the spatial orientation of the two fragments.

The biological data obtained from these modified analogues would be used to build a comprehensive SAR profile, which would inform the design of more potent and drug-like compounds.

Impact of Pyrrolidine Substitutions on Potency and Selectivity

The pyrrolidine moiety, attached at the C4 position of the pyrimidine ring, serves as a versatile scaffold where substitutions can significantly modulate the pharmacological profile of the compound. The nature of the substituent on the pyrrolidine ring influences key properties such as basicity, lipophilicity, and steric bulk, which in turn dictate the molecule's potency and selectivity for its biological target.

Research into related heterocyclic compounds demonstrates that modifications to cyclic amine side chains, such as pyrrolidine, are a critical strategy for optimizing inhibitor activity. For instance, in studies of pyridine (B92270) derivatives, substituting the pyridine ring at the C-6 position with a pyrrolidine moiety was found to produce potent and selective activity against M. tuberculosis strains. This activity was comparable to that of a piperidine-substituted analogue, indicating that the five-membered pyrrolidine ring provides a favorable balance of basicity and lipophilicity for this specific biological target. mdpi.com

In the context of kinase inhibitors, the amino group on the pyrrolidine ring (as in this compound) offers a crucial interaction point and a site for further chemical elaboration. Studies on pyrido[2,3-d]pyrimidine (B1209978) inhibitors have shown that extending an amino side chain can dramatically enhance both potency and bioavailability. The introduction of a [4-(diethylamino)butyl]amino side chain into the core structure led to a significant improvement in biological activity, highlighting the importance of the pyrrolidine substituent in establishing favorable interactions within the target's binding pocket and improving pharmacokinetic properties. nih.gov

Interactive Table: Impact of Side-Chain Substitutions on Kinase Inhibition (Hypothetical Data Based on Analogues)

Compound AnaloguePyrrolidine/Side-Chain ModificationTarget KinaseIC₅₀ (nM)
Analogue AUnsubstituted 3-aminopyrrolidine (B1265635)Kinase X150
Analogue BN-methyl-pyrrolidin-3-amineKinase X95
Analogue CN-acetyl-pyrrolidin-3-amineKinase X450
Analogue DUnsubstituted 3-aminopyrrolidineKinase Y800
Analogue EN-methyl-pyrrolidin-3-amineKinase Y750

Role of the Pyrimidine Moiety in Target Recognition

The pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold," particularly for the development of kinase inhibitors. Its structure is a bioisostere of the adenine (B156593) ring of ATP (adenosine triphosphate), allowing compounds containing this moiety to act as competitive inhibitors at the ATP-binding site of protein kinases. nih.gov The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, an interaction that anchors the inhibitor within the active site. nih.govnih.gov

The 2-chloropyrimidine (B141910) fragment is a common feature in kinase inhibitor design. The chlorine atom at the C2 position can serve multiple roles. It can act as a key interacting group, fitting into a specific hydrophobic pocket, or it can function as a synthetic handle, allowing for further chemical modification through nucleophilic substitution reactions to explore additional binding interactions and optimize the compound's properties.

Structure-activity relationship studies on related pyrido[2,3-d]pyrimidine inhibitors have underscored the importance of substituents on the pyrimidine-like core for determining target selectivity. For example, modifying the substituent at the C6 position of the core scaffold from a 2,6-dichlorophenyl group to a 3,5-dimethoxyphenyl group transformed a broad-spectrum tyrosine kinase inhibitor into a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) kinase. nih.gov This demonstrates that while the core pyrimidine provides the essential hinge-binding interactions, peripheral substitutions are critical for fine-tuning potency and achieving selectivity among the highly conserved family of protein kinases.

Influence of Stereochemistry on Biological Efficacy

The presence of a chiral center, such as the C3 carbon of the pyrrolidin-3-amine moiety, introduces stereochemistry into the molecule. The absolute configuration (R or S) at this center can have a profound impact on the compound's biological efficacy. The three-dimensional arrangement of atoms is critical for precise molecular recognition by the target protein. Different stereoisomers will orient their substituents differently within the often-asymmetric binding pocket of a kinase or other enzyme.

This differential orientation can lead to significant variations in binding affinity and, consequently, inhibitory potency. One enantiomer may position a key interacting group for optimal contact with the target, resulting in high potency, while the other enantiomer may be unable to achieve the same favorable interactions, leading to reduced or no activity.

While specific stereochemical studies on this compound are not widely published, research on analogous chiral inhibitors consistently demonstrates the importance of stereochemistry. For instance, in a series of pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines developed as EGFR and ErbB-2 inhibitors, the absolute stereochemical configuration was shown to have a significant impact on both cellular potency and pharmacokinetic properties. This underscores the principle that controlling stereochemistry is a critical aspect of designing potent and effective therapeutic agents based on this and similar scaffolds.

Interactive Table: Influence of Stereochemistry on Biological Activity (Hypothetical Data)

CompoundStereochemistry at Pyrrolidine C3Target Kinase IC₅₀ (nM)
Isomer 1(R)-enantiomer25
Isomer 2(S)-enantiomer580
Isomer 3 (racemic)Mixture of R and S140

Mechanism of Action Studies at the Cellular and Subcellular Level

Compounds based on the 4-(aminopyrrolidine)-pyrimidine scaffold predominantly function as ATP-competitive protein kinase inhibitors. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cellular processes like proliferation, survival, and differentiation. nih.gov The specific cellular and subcellular effects depend on the kinase or kinases that the compound inhibits with the highest potency.

Analogues such as aminosubstituted pyrrolopyrimidines have been investigated for their activity against the PI3Kα (Phosphoinositide 3-kinase alpha) enzyme. Molecular modeling of these compounds revealed interactions with the critical DFG (Asp-Phe-Gly) motif in the kinase's activation loop, providing a subcellular explanation for their inhibitory activity. nih.gov Inhibition of the PI3K/Akt pathway is a validated anticancer strategy, and compounds acting through this mechanism would be expected to induce cell cycle arrest and apoptosis.

Cellular studies on related pyrimidine derivatives have confirmed their antiproliferative effects. For example, novel 2-amino-4-chloro-pyrimidine derivatives have demonstrated cytotoxic activity against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. nih.gov The mechanism underlying this cytotoxicity typically involves the disruption of key signaling pathways. Inhibition of growth factor receptor tyrosine kinases such as EGFR, PDGFr, or FGFr by these compounds would lead to a blockade of signals that promote cell division. nih.gov This can result in an arrest of the cell cycle at checkpoints like G1/S or G2/M and trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Future Directions and Emerging Research Avenues for 1 2 Chloropyrimidin 4 Yl Pyrrolidin 3 Amine

Exploration of Novel Therapeutic Indications (Pre-clinical Investigations)

The inherent structural characteristics of 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine make it a prime candidate for investigation across a spectrum of diseases. The pyrimidine (B1678525) core is a ubiquitous component in numerous bioactive molecules, including kinase inhibitors, which are pivotal in cancer therapy. nih.gov Preclinical studies on analogous pyrimidine derivatives have demonstrated potent anticancer activities. nih.govnih.gov Future preclinical investigations are anticipated to focus on evaluating this compound against a panel of cancer cell lines, particularly those where kinases are known to be dysregulated.

Beyond oncology, the pyrimidine scaffold is also implicated in anti-inflammatory pathways. As such, preclinical models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, represent another promising area of exploration. The pyrrolidine (B122466) moiety can also influence the compound's pharmacokinetic properties and target engagement.

Potential Therapeutic Area Preclinical Models Key Molecular Targets (Hypothesized)
OncologyCell-based proliferation assays, Xenograft modelsReceptor Tyrosine Kinases (e.g., EGFR), Serine/Threonine Kinases (e.g., Akt)
Inflammatory DiseasesLipopolysaccharide (LPS)-induced inflammation modelsCyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways
Infectious DiseasesIn vitro antimicrobial and antiviral assaysBacterial or viral enzymes essential for replication

Advanced Synthetic Methodologies for Diversifying the Compound Library

To thoroughly explore the therapeutic potential and establish a robust structure-activity relationship (SAR), the synthesis of a diverse library of analogues is paramount. Advanced synthetic methodologies are pivotal in achieving this. The 2-chloro position on the pyrimidine ring is particularly amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Future synthetic strategies will likely focus on:

Parallel Synthesis: Employing automated or semi-automated platforms to rapidly generate a multitude of derivatives.

Diversity-Oriented Synthesis: Creating structurally complex and diverse molecules from a common starting material to explore a wider chemical space.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, where each molecule is tagged with a unique DNA barcode, enabling rapid identification of high-affinity binders to therapeutic targets. nih.gov

These approaches will facilitate the systematic modification of both the pyrimidine and pyrrolidine moieties to optimize potency, selectivity, and pharmacokinetic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For this compound, these computational tools can significantly accelerate the design and optimization process.

Future research will likely leverage AI and ML in the following ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues before their synthesis, thereby prioritizing the most promising candidates. nih.gov

De Novo Design: Utilizing generative AI models to design novel molecules with desired properties, such as high potency and selectivity for a specific biological target. acs.org

Pharmacokinetic and Toxicity Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, reducing the likelihood of late-stage failures.

AI/ML Application Objective Potential Impact
QSAR ModelingPredict biological activity of virtual analogues.Prioritize synthesis of high-potential compounds.
Generative ModelsDesign novel molecules with desired properties.Accelerate the discovery of lead candidates.
ADMET PredictionForecast pharmacokinetic and toxicity profiles.Reduce late-stage attrition of drug candidates.

Development of Targeted Delivery Systems (Conceptual Studies)

The efficacy of a therapeutic agent can be significantly enhanced by ensuring its delivery to the specific site of action, thereby minimizing off-target effects and reducing the required dosage. For derivatives of this compound, particularly in the context of cancer therapy, the development of targeted delivery systems is a key future direction.

Conceptual studies in this area may explore:

Lipid-Based Nanoparticles: Encapsulating the compound within liposomes or solid lipid nanoparticles can improve its solubility, stability, and pharmacokinetic profile. nih.govscienceopen.comresearchgate.net These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cell types. nih.gov

Polymer-Drug Conjugates: Covalently linking the compound to a biocompatible polymer can enhance its circulation time and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugates (ADCs): For highly potent derivatives, conjugation to a monoclonal antibody that recognizes a tumor-specific antigen can provide a highly selective means of delivering the cytotoxic payload directly to cancer cells.

Addressing Remaining Research Gaps in Mechanistic Understanding and SAR

A comprehensive understanding of a compound's mechanism of action and a detailed structure-activity relationship (SAR) are crucial for its rational development. For this compound, several research gaps need to be addressed.

Key future research questions include:

Identification of Primary Molecular Targets: Utilizing techniques such as chemical proteomics and affinity-based assays to identify the specific proteins or enzymes with which the compound and its analogues interact.

Elucidation of Downstream Signaling Pathways: Once a target is identified, further studies will be needed to understand how modulation of that target affects cellular signaling pathways.

Systematic SAR Studies: As diverse libraries of analogues are synthesized, systematic evaluation of their biological activity will allow for the mapping of the SAR. This will reveal which structural modifications enhance potency and selectivity. Studies on similar pyrimidine-4-carboxamides have demonstrated the importance of substitutions on the pyrrolidine ring for optimizing inhibitory activity. nih.gov

Potential for Combination Therapies in Pre-clinical Settings

The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents that act on different pathways. Future preclinical studies should explore the potential of this compound derivatives in combination therapies.

Potential combination strategies include:

Synergy with Standard-of-Care Chemotherapies: Investigating whether the compound can enhance the efficacy of existing chemotherapeutic agents, potentially allowing for dose reduction and decreased toxicity. nih.gov

Combination with Other Targeted Therapies: In cancer, combining inhibitors of different signaling pathways can be a powerful strategy to overcome drug resistance. For example, if the compound is found to be a kinase inhibitor, combining it with an inhibitor of a parallel survival pathway could lead to synergistic antitumor effects. chemistryviews.org

Combination with Immunotherapies: Exploring whether the compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine, and what reaction conditions are critical for optimizing yield?

  • The compound can be synthesized via nucleophilic substitution between pyrrolidin-3-amine derivatives and 2-chloropyrimidin-4-yl intermediates. A typical protocol involves using a base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–120°C) to facilitate the substitution of the chlorine atom . Catalytic systems involving copper(I) bromide (e.g., in Ullmann-type couplings) may enhance reactivity in sterically hindered cases .

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

  • 1H/13C NMR : Key signals include the pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 8.0–8.5 ppm). The chlorine substituent induces deshielding in adjacent carbons .
  • HRMS (ESI) : Molecular ion peaks at m/z ~212 ([M+H]+) confirm the molecular formula C₈H₁₀ClN₄ .
  • HPLC : Purity >95% is achievable via gradient elution with acetonitrile/water mixtures .

Q. How does the chloropyrimidine moiety influence the compound’s reactivity in downstream functionalization?

  • The 2-chloro group on pyrimidine is a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce aryl or amine substituents. The pyrrolidine amine can also undergo reductive alkylation or acylation .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in biological activity data across different studies?

  • Purity Verification : Re-analyze batches via HPLC and HRMS to rule out impurities or degradation products .
  • Solubility Optimization : Use DMSO-water co-solvents or cyclodextrin encapsulation to address low aqueous solubility, which may cause inconsistent bioassay results .
  • Target Validation : Confirm binding affinity using orthogonal methods (e.g., SPR, ITC) to validate interactions with biological targets like kinase enzymes .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR or JAK kinases) to identify key hydrogen bonds (e.g., between the pyrrolidine amine and Asp1043) and hydrophobic contacts with the pyrimidine ring .
  • QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups at the pyrimidine 5-position) to predict potency and ADMET properties .

Q. What experimental controls are essential when studying the compound’s stability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. The chloropyrimidine ring is prone to hydrolysis under strongly acidic/basic conditions .
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation of the pyrrolidine ring .

Methodological Considerations

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) or copper catalysts (e.g., CuI) with ligands like BINAP to improve cross-coupling efficiency .
  • Solvent Optimization : Replace DMF with toluene or THF to reduce side reactions (e.g., ring-opening of pyrrolidine) .

Q. What techniques are recommended for analyzing stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.